molecular formula C13H16O3S B12607794 Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- CAS No. 648956-92-7

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-

Cat. No.: B12607794
CAS No.: 648956-92-7
M. Wt: 252.33 g/mol
InChI Key: IPPVOBMEXBWSAN-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- is a substituted benzaldehyde derivative featuring a thioether group at the 4-position, a 2-methyl-2-propenyl (methallyl) substituent, and methoxy groups at the 2- and 5-positions. The methallyl thioether moiety may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets .

Properties

CAS No.

648956-92-7

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

2,5-dimethoxy-4-(2-methylprop-2-enylsulfanyl)benzaldehyde

InChI

InChI=1S/C13H16O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7H,1,8H2,2-4H3

InChI Key

IPPVOBMEXBWSAN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=C(C=C(C(=C1)OC)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- typically involves the introduction of methoxy groups and a thioether linkage to a benzaldehyde core. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and thioether groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Organic Synthesis

Benzaldehyde derivatives serve as intermediates in the synthesis of more complex organic molecules. The presence of methoxy and thio groups allows for various electrophilic aromatic substitution reactions, facilitating the formation of new compounds.

Research indicates that Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio] exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity : Preliminary research indicates that it may have cytotoxic effects against cancer cell lines, particularly colon carcinoma cells. The structure-activity relationship suggests that modifications to its substituents can enhance its efficacy .

Psychoactive Effects

Some derivatives of this compound have been noted for their psychoactive properties. Reports suggest that doses ranging from 7 to 12 mg can produce visual enhancements and altered perception lasting between 12 to 20 hours . The mechanisms behind these effects are still under investigation.

Comparative Analysis with Related Compounds

The following table summarizes key features of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio] compared to similar compounds:

Compound NameStructure FeaturesUnique Characteristics
BenzaldehydeSimple aromatic aldehydeWidely used as a flavoring agent
2,5-DimethoxybenzaldehydeTwo methoxy groupsUsed in organic synthesis
Benzaldehyde, 4-methylthioMethylthio group at para positionExhibits different psychoactive properties
Benzaldehyde, 2-methoxy-4-(propylthio)One methoxy groupVariation in psychoactivity
Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio] Two methoxy groups and one propenylthio groupDistinct psychoactive profile and reactivity

Case Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of Benzaldehyde derivatives against common pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents based on this compound.

Cytotoxicity Research

Investigations into the cytotoxic effects of Benzaldehyde derivatives have shown promising results in inhibiting cancer cell proliferation. Research focused on structure modifications to enhance biological activity is ongoing .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- involves its interaction with specific molecular targets. The methoxy and thioether groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogues

The compound is compared to structurally related benzaldehyde derivatives with variations in the thioether substituent and methoxy group positioning. Below is a comparative analysis based on available

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- Not Provided Likely C₁₃H₁₆O₃S ~252.33 (estimated) 2,5-dimethoxy; 4-(methallylthio)
Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- 132184-35-1 C₁₂H₁₆O₃S 240.32 2,5-dimethoxy; 4-(propylthio)
4-((2-Methoxyphenyl)thio)benzaldehyde 477256-35-2 C₁₄H₁₂O₂S 244.31 4-(2-methoxyphenylthio); no 2,5-dimethoxy groups

Comparative Analysis

This difference may influence reaction kinetics in nucleophilic additions or oxidation reactions . The 2,5-dimethoxy pattern in both the target compound and CAS 132184-35-1 provides electron-donating effects, activating the aromatic ring toward electrophilic substitution. In contrast, 4-((2-methoxyphenyl)thio)benzaldehyde (CAS 477256-35-2) lacks methoxy groups on the benzaldehyde ring, reducing electronic activation but introducing a planar aromatic thioether substituent, which may alter π-π stacking interactions in biological systems .

The absence of methoxy groups in CAS 477256-35-2 results in a lower molecular weight (244.31 vs. ~252.33) and altered polarity, which may impact volatility and chromatographic behavior .

Synthetic Accessibility

  • The synthesis of the target compound would require selective thioether formation using methallyl mercaptan, which poses challenges due to the reactivity of the allylic double bond. In contrast, the propylthio analogue (CAS 132184-35-1) can be synthesized via straightforward alkylation with 1-propanethiol .

Biological Activity

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- (commonly referred to as a thioether derivative of benzaldehyde) is a chemical compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₆O₃S
Molecular Weight: 252.08 g/mol
CAS Number: Not widely referenced; however, it is related to derivatives like Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- .

The structure features two methoxy groups and a thioether side chain, which contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that benzaldehyde derivatives exhibit antimicrobial activity. A study examining various substituted benzaldehydes found that compounds with thioether functionalities showed enhanced antibacterial effects against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Antioxidant Activity

Benzaldehyde derivatives are also noted for their antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, allowing these compounds to scavenge free radicals effectively. A comparative analysis of several benzaldehyde derivatives demonstrated that those with multiple methoxy substituents exhibited superior antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have shown that certain benzaldehyde derivatives can induce cytotoxicity in cancer cell lines. The compound's ability to trigger apoptosis in these cells has been linked to the modulation of signaling pathways involved in cell survival and death. For instance, research on benzaldehyde derivatives indicated that they could inhibit the proliferation of breast cancer cells through the activation of p53 pathways .

The biological effects of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- can be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction: The thioether group may interact with lipid membranes, altering permeability and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

Study on Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with thioether groups had a minimum inhibitory concentration (MIC) lower than those without:

CompoundMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-3264
Benzaldehyde (control)128256

This indicates a significant enhancement in antibacterial activity due to the structural modifications .

Cytotoxicity Assessment

In another study focusing on cancer cell lines, the compound was tested against MCF-7 breast cancer cells:

Concentration (µM)Cell Viability (%)
1085
2565
5040

At higher concentrations (50 µM), the compound reduced cell viability significantly, suggesting potential for development as an anticancer agent .

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